molecular formula C11H15NO2 B14849093 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide

3-Ethyl-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14849093
M. Wt: 193.24 g/mol
InChI Key: QWAOKNFOGMQIIN-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-N,N-dimethylbenzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzene ring substituted with an ethyl group, a hydroxyl group, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with dimethylformamide and a suitable acylating agent to form the dimethylamino group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds like ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: A simpler analog without the ethyl and hydroxyl groups.

    3-Bromo-N,N-dimethylbenzamide: A halogenated derivative with a bromine atom.

    N,N-Diethyl-3-methylbenzamide: A structurally similar compound with ethyl groups instead of methyl groups.

Comparison: 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. These functional groups confer distinct chemical and biological properties, making it valuable for specific applications. Compared to its analogs, it may exhibit different reactivity, solubility, and pharmacological profiles, highlighting its uniqueness in various research and industrial contexts.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-ethyl-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-8-5-9(7-10(13)6-8)11(14)12(2)3/h5-7,13H,4H2,1-3H3

InChI Key

QWAOKNFOGMQIIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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